BenchChemオンラインストアへようこそ!

[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Fragment-based drug discovery Lipophilic ligand efficiency Fragment library design

[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride (CAS 1269053-09-9; also registered as 933714-21-7 for the free base) is an N-cycloalkyl-substituted pyrrolidine-3-methanamine building block with the molecular formula C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol. This compound is supplied as a dihydrochloride salt by multiple vendors—including Sigma-Aldrich (AldrichCPR), Combi-Blocks, and Fluorochem—at purities typically ranging from 95% to 98%.

Molecular Formula C10H22Cl2N2
Molecular Weight 241.20
CAS No. 1269053-09-9
Cat. No. B3095777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride
CAS1269053-09-9
Molecular FormulaC10H22Cl2N2
Molecular Weight241.20
Structural Identifiers
SMILESC1CCC(C1)N2CCC(C2)CN.Cl.Cl
InChIInChI=1S/C10H20N2.2ClH/c11-7-9-5-6-12(8-9)10-3-1-2-4-10;;/h9-10H,1-8,11H2;2*1H
InChIKeyOICYPCDWUKQPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine Dihydrochloride (CAS 1269053-09-9): Baseline Identity and Comparator Landscape for Procurement Decisions


[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride (CAS 1269053-09-9; also registered as 933714-21-7 for the free base) is an N-cycloalkyl-substituted pyrrolidine-3-methanamine building block with the molecular formula C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol . This compound is supplied as a dihydrochloride salt by multiple vendors—including Sigma-Aldrich (AldrichCPR), Combi-Blocks, and Fluorochem—at purities typically ranging from 95% to 98% . Its core scaffold—a pyrrolidine ring bearing a primary aminomethyl group at the 3-position and a cyclopentyl substituent on the ring nitrogen—places it within a broader class of N-substituted pyrrolidine methanamine fragments used extensively in medicinal chemistry for fragment-based drug discovery (FBDD) and as synthetic intermediates for CNS-targeted programs [1]. The closest commercially relevant analogs that a procurer might consider as substitutes include the N-methyl variant (CAS 13005-11-3), the N-benzyl variant (CAS 93138-61-5), the N-cyclohexyl variant (CAS 914202-86-1), and the N-phenyl variant (CAS 910442-15-8). Although all share the same pyrrolidine-3-methanamine core, differences in the N-substituent confer quantifiably distinct physicochemical profiles that preclude generic interchangeability in most research applications.

Why Generic Substitution of [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine Dihydrochloride Fails: Physicochemical Divergence Among N-Substituted Pyrrolidine Methanamine Analogs


Although the N-methyl, N-benzyl, N-cyclohexyl, and N-phenyl pyrrolidine-3-methanamine analogs share an identical core scaffold, they are not interchangeable in either fragment screening libraries or synthetic pathway design. The physicochemical properties that govern fragment hit rates—lipophilicity (logP/logD), polar surface area (PSA), hydrogen-bonding capacity, molecular weight, and fraction of sp³-hybridized carbons (Fsp³)—differ substantially across this series in a manner that is predictable from the nature of the N-substituent but cannot be compensated for by downstream optimization without altering the vector of chemical space exploration [1]. For example, within the Rule of Three (Ro3) framework that guides fragment library design (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3), the N-cyclopentyl variant occupies a distinct region of property space compared to its N-benzyl and N-phenyl counterparts, which carry aromatic character that increases logP and reduces Fsp³ [2]. The quantitative evidence below demonstrates that even among closely related N-cycloalkyl analogs, the cyclopentyl vs. cyclohexyl substitution introduces measurable differences in lipophilicity and molecular shape that can alter screening outcomes and downstream synthetic tractability.

Product-Specific Quantitative Evidence Guide: Head-to-Head Physicochemical Profiling of [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine Dihydrochloride Versus Closest Analogs


LogP Comparison: Cyclopentyl Substitution Delivers Intermediate Lipophilicity Between Methyl and Benzyl/Phenyl Analogs

The predicted octanol-water partition coefficient (logP) for the free base of the target compound is approximately 0.81 (Chembase) to 2.05 (Leyan, computed), placing it in an intermediate lipophilicity range compared to its closest analogs: the N-methyl variant has a substantially lower logP (estimated ≤0.5 based on lower molecular weight and absence of hydrophobic cycloalkyl group), while the N-benzyl analog has a higher logP of 1.20–2.11 depending on the prediction method [1][2]. This ~0.4–0.9 log unit difference translates to a 2.5- to 8-fold difference in octanol/water partitioning, which directly impacts aqueous solubility profiles and protein binding propensity in biochemical assays [3]. For fragment screening, compounds with logP in the 0.5–2.0 range generally balance solubility and membrane permeability, making the cyclopentyl variant better suited for aqueous solubility-limited assay formats than the benzyl analog, while providing greater membrane permeability than the methyl analog.

Fragment-based drug discovery Lipophilic ligand efficiency Fragment library design

LogD (pH 7.4) Differentiation: Cyclopentyl Variant Exhibits Markedly Lower Distribution Coefficient at Physiological pH Than Benzyl Analog

The computed logD at pH 7.4 for the free base of the target compound is -3.35 (Chembase), indicating that at physiological pH the compound exists predominantly in its protonated, hydrophilic form [1]. While analogous logD (pH 7.4) data for the N-methyl free base are not directly available, the substantially lower molecular weight and lower overall carbon count of the N-methyl variant suggest a less negative logD (i.e., greater lipophilicity at pH 7.4 relative to the cyclopentyl variant) based on the known relationship between molecular size, basicity, and distribution coefficients for aliphatic amines [2]. The N-benzyl analog, in contrast, would be expected to have a less negative or even positive logD at pH 7.4 owing to its higher intrinsic logP, which translates to greater membrane permeability but also higher risk of phospholipidosis and non-specific protein binding [3]. The strongly negative logD of the cyclopentyl variant at pH 7.4 is a differentiating feature for applications requiring high aqueous solubility under near-physiological assay conditions.

Druglikeness Distribution coefficient pH-dependent solubility

Fsp³ (Fraction of sp³-Hybridized Carbons): Cyclopentyl Variant Maximizes 3D Character Relative to Aromatic N-Substituted Analogs

The fraction of sp³-hybridized carbon atoms (Fsp³) is a key metric for assessing the three-dimensional character and saturation level of fragments. For the target compound (free base, C₁₀H₂₀N₂), Fsp³ = 0.90 (9 of 10 carbon atoms are sp³-hybridized), reflecting the fully saturated cyclopentyl and pyrrolidine rings . In contrast, the N-benzyl analog (C₁₂H₁₈N₂) has Fsp³ = 0.58 (7 of 12 carbons are sp³), while the N-phenyl analog (C₁₁H₁₆N₂) has Fsp³ = 0.36 (4 of 11 carbons are sp³) [1]. The N-cyclohexyl analog (C₁₁H₂₂N₂) approaches the cyclopentyl variant with Fsp³ = 0.91 [2], but the cyclopentyl ring imposes a different spatial vector than cyclohexyl due to its smaller ring size and distinct conformational preferences (pseudorotation in cyclopentane vs. chair-flip in cyclohexane). Fragment libraries with higher Fsp³ values have been shown to sample underrepresented regions of 3D pharmacophore space and exhibit improved solubility profiles compared to flatter, more aromatic fragments [3].

3D fragments Molecular shape diversity Fragment-based screening

Polar Surface Area and Hydrogen-Bonding Capacity: Cyclopentyl Variant Maintains PSA Within Ro3-Compliant Range While Providing Differentiated H-Bond Profile

The topological polar surface area (tPSA) for the target compound free base is 29.26 Ų (Chembase, Leyan), identical to the N-benzyl analog (PSA = 29.26 Ų, Molbase/PubChem) because the primary aminomethyl group is the sole contributor to PSA in both molecules [1][2]. Both compounds have 1 H-bond donor (the primary amine) and 2 H-bond acceptors (pyrrolidine ring nitrogen and primary amine nitrogen). Despite identical PSA values, the cyclopentyl variant offers a more balanced H-bonding profile relative to lipophilicity: with PSA = 29.26 Ų and logP ≈ 0.8–2.1, the PSA/logP ratio indicates a more favorable solubility-permeability balance compared to the N-methyl analog (PSA ~29.3, logP ≤ 0.5; higher aqueous solubility but potentially lower passive membrane permeability) and the N-benzyl analog (PSA 29.3, logP 1.2–2.1; adequate permeability but higher risk of solubility-limited behavior at screening concentrations) [3]. All three compounds remain within the oral drug-like PSA threshold of <140 Ų and the CNS drug-like PSA threshold of <60–70 Ų, but their differentiated logP values direct them toward distinct regions of the permeability-solubility spectrum [4].

Fragment physicochemical properties Rule of Three compliance Permeability-solubility balance

Molecular Weight and Heavy Atom Count: Cyclopentyl Variant Balances Fragment Size and Complexity Between Undersized Methyl and Oversized Benzyl/Phenyl Analogs

The free base molecular weight of the target compound is 168.28 g/mol (C₁₀H₂₀N₂, 12 heavy atoms), placing it comfortably within the Ro3 fragment guideline (MW < 300) . By comparison, the N-methyl analog has MW = 114.19 g/mol (C₆H₁₄N₂, 8 heavy atoms) and the N-benzyl analog has MW = 190.29 g/mol (C₁₂H₁₈N₂, 14 heavy atoms) [1][2]. The dihydrochloride salt form (MW = 241.20) is the commercially supplied entity; upon dissolution in aqueous buffer at physiological pH, the free base is liberated. The target compound thus offers a 54 Da advantage in molecular complexity relative to the N-methyl fragment (an increase of 47% in MW), providing additional non-covalent interaction surface area for target engagement, while remaining 22 Da lighter than the N-benzyl variant (a 12% reduction), which reduces the risk of exceeding fragment size limitations that could compromise ligand efficiency metrics during hit triage [3]. The N-cyclohexyl analog (MW = 182.31, C₁₁H₂₂N₂) is 14 Da heavier due to the extra methylene unit in the cyclohexyl ring, representing a subtle but measurable size difference that can affect binding pocket complementarity.

Fragment library compliance Molecular weight Lead-likeness

Best Research and Industrial Application Scenarios for [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine Dihydrochloride Based on Quantitative Evidence


Primary Amine Fragment for Fragment-Based Drug Discovery (FBDD) Screening Libraries Requiring 3D Character and Intermediate Lipophilicity

The target compound's Fsp³ of 0.90, intermediate logP (~0.8–2.1), and compliance with all Ro3 criteria (MW 168 < 300; HBD = 1; HBA = 2; clogP ≤ 3) make it a well-suited fragment for inclusion in covalent or non-covalent FBDD screening libraries that prioritize 3D molecular shape diversity . When screened against protein targets such as kinases, proteases, or epigenetic readers, the primary aminomethyl group can serve as a synthetic handle for library expansion via amide coupling, reductive amination, or sulfonamide formation. The cyclopentyl N-substituent contributes additional hydrophobic contact surface without the aromatic character that can lead to planar stacking artifacts and promiscuous binding observed with N-benzyl or N-phenyl analogs . Researchers should prioritize this compound over the N-methyl analog when additional hydrophobic binding pocket complementarity is sought, and over the N-benzyl analog when avoiding aromatic ring-mediated assay interference (e.g., PAINS liability) is a design criterion .

Synthetic Building Block for CNS-Targeted Lead Optimization Requiring Controlled Lipophilicity and High Fsp³

With a tPSA of 29.26 Ų (well below the CNS drug-like threshold of <60–70 Ų), intermediate logP, and logD (pH 7.4) of -3.35 that indicates limited passive membrane permeability in its free base form, the target compound is an attractive building block for CNS drug discovery programs where the balance between brain penetration and systemic clearance is critical . The dihydrochloride salt form ensures aqueous solubility during synthesis and purification steps (e.g., HPLC with aqueous/organic gradients), while the cyclopentyl N-substituent provides a non-planar, saturated hydrophobic moiety that can be utilized for filling lipophilic pockets in CNS targets such as GPCRs, ion channels, or transporters without the metabolic liability associated with N-benzyl groups (susceptibility to N-debenzylation via CYP450-mediated oxidation) . This compound should be selected over the N-benzyl analog when metabolic stability of the N-substituent is a concern in lead optimization.

Chiral Resolution and Enantioselective Synthesis Applications Leveraging the C3-Aminomethyl Pyrrolidine Scaffold

The pyrrolidine-3-methanamine scaffold contains a stereogenic center at the C3 position of the pyrrolidine ring, and the commercially supplied compound is typically provided as a racemic mixture . For medicinal chemistry programs requiring enantiospecific SAR, the racemic dihydrochloride can be resolved via chiral HPLC or used as a starting material for diastereomeric salt resolution. The cyclopentyl N-substituent, being a non-chiral group, does not introduce an additional stereocenter, simplifying the stereochemical complexity relative to, for example, N-(1-phenylethyl) or N-(2-methylcyclopentyl) analogs that introduce a second stereocenter . This single-chiral-center architecture makes the compound particularly amenable to preparative chiral separation and subsequent enantioselective derivatization, enabling procurement of enantiopure building blocks for asymmetric synthesis campaigns. The Fsp³ of 0.90 further ensures that the resolved enantiomers will maintain 3D character regardless of which enantiomer is selected for downstream synthesis.

Quote Request

Request a Quote for [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.